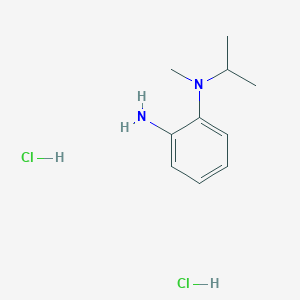

N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride

Übersicht

Beschreibung

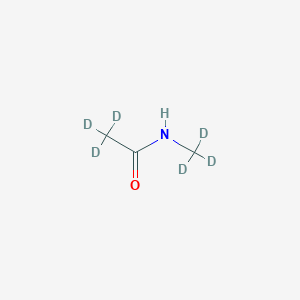

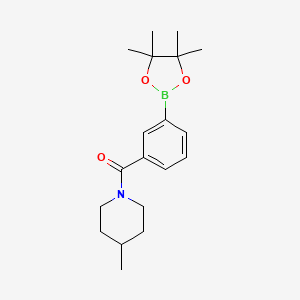

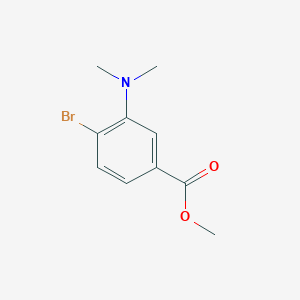

N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride is a chemical compound with the CAS Number: 1803588-75-1 . It has a molecular weight of 237.17 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is N1-isopropyl-N1-methylbenzene-1,2-diamine dihydrochloride . The InChI code is 1S/C10H16N2.2ClH/c1-8(2)12(3)10-7-5-4-6-9(10)11;;/h4-8H,11H2,1-3H3;2*1H . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is an acidic salt . It is generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N1-methyl-N1-(propan-2-yl)benzene-1,2-diamine dihydrochloride is used in the synthesis and characterization of various compounds and materials. For example, the electrochemical copolymerizations of derivatives with thiophene and 3,4-ethylenedioxy thiophene resulted in conducting copolymers characterized by cyclic voltammetry, Fourier transform infrared spectroscopy, scanning electron microscopy, and thermogravimetric analysis to determine their conductivity and structural properties (Turac, Sahmetlioglu, & Toppare, 2014). Another study involved the synthesis of a compound through nucleophilic aromatic substitution and its characterization by NMR, HPLC, IR, and UV-VIS to explore its affinity towards specific protein kinases, indicating its potential in drug development (El-Gokha et al., 2019).

Molecular and Vibrational Analysis

In-depth molecular and vibrational analysis of similar compounds has been conducted to understand their stable structures, vibrational frequencies, and potential for non-linear optical behavior and biological activity. These studies involve meticulous conformational analysis and comparison of observed spectral frequencies with harmonic wavenumbers, providing insight into the charge transfer within molecules and their biological implications (Subashchandrabose et al., 2013).

Inhibitory and Catalytic Activities

Novel aromatic diamine compounds have been investigated for their inhibitory effects on the nuclear translocation of NF-kappaB in macrophages, presenting a unique mechanism of action for controlling NF-kappaB activation. This research highlights the compound's potential in inhibiting inflammatory responses and apoptosis in macrophages, which is crucial for developing new therapeutic strategies (Shin et al., 2004). Additionally, studies on Schiff base derivatives with antibacterial activities through DFT calculations and in silico studies indicate significant interactions with proteins, demonstrating their potential in antibacterial and anticancer applications (A. P, 2019).

Material Science Applications

In material science, novel starburst type amorphous materials incorporating similar structural motifs have been synthesized and applied as hole injection layers in organic light-emitting diodes, significantly reducing the driving voltage required for these devices. This research illustrates the role of molecular orientation in electronic devices and opens pathways for developing more efficient electronic components (Kim, Yokoyama, & Adachi, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

Eigenschaften

IUPAC Name |

2-N-methyl-2-N-propan-2-ylbenzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.2ClH/c1-8(2)12(3)10-7-5-4-6-9(10)11;;/h4-8H,11H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFYJPCKNYUSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C1=CC=CC=C1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride](/img/structure/B1458394.png)

![(((2E)-2-[(1-Methyl-1h-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy)acetic acid](/img/structure/B1458417.png)